molecular formula C21H22N4O6S B2594978 N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(pyrrolidine-1-sulfonyl)benzamide CAS No. 921140-31-0

N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(pyrrolidine-1-sulfonyl)benzamide

Cat. No.: B2594978
CAS No.: 921140-31-0
M. Wt: 458.49
InChI Key: XTEONZFPANKTIH-UHFFFAOYSA-N
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Description

N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(pyrrolidine-1-sulfonyl)benzamide is a complex organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(pyrrolidine-1-sulfonyl)benzamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting hydrazides with carboxylic acids or their derivatives in the presence of dehydrating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

    Introduction of the Dimethoxyphenyl Group: The 3,4-dimethoxyphenyl group can be introduced through electrophilic aromatic substitution reactions.

    Sulfonylation: The pyrrolidine-1-sulfonyl group is introduced by reacting the oxadiazole intermediate with sulfonyl chlorides under basic conditions.

    Amidation: The final step involves the formation of the benzamide moiety through amidation reactions using appropriate amines and carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the oxadiazole ring or the sulfonyl group, potentially leading to ring opening or desulfonation.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are commonly employed.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced forms of the oxadiazole ring or desulfonated products.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(pyrrolidine-1-sulfonyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Pharmaceuticals: The compound is studied for its potential use in drug formulations due to its bioactive properties.

    Material Science: It is explored for its use in the development of advanced materials such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(pyrrolidine-1-sulfonyl)benzamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes, receptors, or nucleic acids, leading to modulation of biological pathways.

    Pathways Involved: It can influence pathways related to inflammation, cell proliferation, and apoptosis, contributing to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(morpholine-1-sulfonyl)benzamide
  • N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide

Uniqueness

N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(pyrrolidine-1-sulfonyl)benzamide stands out due to its specific structural features, such as the pyrrolidine-1-sulfonyl group, which may confer unique biological activities and chemical reactivity compared to its analogs.

Biological Activity

N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(pyrrolidine-1-sulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure features an oxadiazole ring, which is known for its diverse biological activities. The presence of the pyrrolidine sulfonamide moiety is also notable for its potential interactions with various biological targets.

  • Molecular Formula : C17H20N4O4S
  • Molecular Weight : 372.43 g/mol
  • CAS Number : Not specified in the search results but can be derived from the chemical structure.

Target Interactions

Compounds with oxadiazole structures have been reported to interact with several biological targets, including:

  • Enzymes : Inhibition of specific enzymes related to cancer proliferation.
  • Receptors : Modulation of receptor activity that can affect signaling pathways involved in cell growth and apoptosis.

Biochemical Pathways

The compound may influence various biochemical pathways such as:

  • Apoptosis Induction : By activating intrinsic pathways leading to programmed cell death.
  • Cell Cycle Regulation : Potentially interfering with cell cycle checkpoints, thus inhibiting cancer cell proliferation.

Anticancer Properties

Research indicates that derivatives of oxadiazoles exhibit significant anticancer activity. For instance:

  • Cytotoxicity Studies : In vitro evaluations have shown that compounds similar to this compound can induce apoptosis in various cancer cell lines, including breast (MCF-7), leukemia (CEM), and melanoma (SK-MEL-2) cells. The IC50 values for these compounds are often in the micromolar range, indicating potent activity against these cell lines .
CompoundCell LineIC50 (µM)Mechanism of Action
5aMCF-70.65Apoptosis induction
5bU-9372.41Cell cycle arrest
16aSK-MEL-2<0.1Selective inhibition

Antimicrobial Activity

The oxadiazole ring has also been associated with antimicrobial properties. Compounds within this class have shown effectiveness against various bacterial strains and fungi through mechanisms such as disrupting cell wall synthesis or inhibiting metabolic pathways essential for microbial growth .

Anti-inflammatory Effects

Some studies suggest that oxadiazole derivatives may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as COX and LOX . This property could make them suitable candidates for treating inflammatory diseases.

Study 1: Anticancer Efficacy

In a study published by MDPI, several oxadiazole derivatives were tested against various cancer cell lines. The results indicated that compounds similar to this compound exhibited higher cytotoxicity than standard chemotherapeutics like doxorubicin . Flow cytometry analyses confirmed that these compounds induced apoptosis in a dose-dependent manner.

Study 2: Enzyme Inhibition

Another study focused on the inhibition of carbonic anhydrases (CAs), where specific oxadiazole derivatives showed selective inhibition at nanomolar concentrations against cancer-related isoforms (hCA IX and XII). This suggests potential applications in cancer therapy by targeting tumor microenvironments .

Properties

IUPAC Name

N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O6S/c1-29-17-10-7-15(13-18(17)30-2)20-23-24-21(31-20)22-19(26)14-5-8-16(9-6-14)32(27,28)25-11-3-4-12-25/h5-10,13H,3-4,11-12H2,1-2H3,(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTEONZFPANKTIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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